molecular formula C15H16F3NO3S B6277319 4-(1,2,2-trifluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid CAS No. 2763780-75-0

4-(1,2,2-trifluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid

Cat. No. B6277319
CAS RN: 2763780-75-0
M. Wt: 347.4
InChI Key:
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Description

4-(1,2,2-Trifluoroethyl)aniline (TFEA) and 4-methylbenzene-1-sulfonic acid (MBSA) are two important compounds used in the synthesis of a variety of organic compounds. TFEA is an aromatic amine, while MBSA is an aromatic sulfonic acid. Both of these compounds are widely used in the pharmaceutical and chemical industries.

Scientific Research Applications

4-(1,2,2-trifluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid and MBSA have been used in a variety of scientific research applications. For example, 4-(1,2,2-trifluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid has been used as a starting material in the synthesis of a variety of organic compounds, such as pharmaceuticals, dyes, and fragrances. MBSA has been used in the synthesis of organic compounds such as pharmaceuticals and dyes. Additionally, both 4-(1,2,2-trifluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid and MBSA have been used as solvents in the synthesis of organic compounds.

Mechanism of Action

4-(1,2,2-trifluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid and MBSA are both aromatic compounds, which means they contain an aromatic ring structure. This ring structure allows them to interact with other molecules and form bonds with them. This interaction is what allows them to be used in the synthesis of a variety of organic compounds. Additionally, the aromatic ring structure of 4-(1,2,2-trifluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid and MBSA also allows them to form hydrogen bonds with other molecules, which can help stabilize the molecules and improve their solubility.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(1,2,2-trifluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid and MBSA are not well understood. However, it is known that both compounds can act as solvents in the synthesis of organic compounds, and as such, they can interact with other molecules and form bonds with them. This interaction may have some biochemical and physiological effects, but further research is needed to fully understand them.

Advantages and Limitations for Lab Experiments

The use of 4-(1,2,2-trifluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid and MBSA in laboratory experiments has several advantages. For example, both compounds are relatively inexpensive and can be easily obtained from chemical suppliers. Additionally, the reaction of aniline with TFA is relatively simple and can be easily carried out in a laboratory setting.
However, there are also some limitations to the use of 4-(1,2,2-trifluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid and MBSA in laboratory experiments. For example, the reaction of aniline with TFA can produce a variety of byproducts, which can make the synthesis of certain compounds difficult. Additionally, both compounds are highly flammable and should be handled with care.

Future Directions

The use of 4-(1,2,2-trifluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid and MBSA in research and laboratory experiments is likely to continue to expand in the future. For example, further research could be conducted to better understand the biochemical and physiological effects of these compounds. Additionally, research could be conducted to develop more efficient methods for synthesizing organic compounds using 4-(1,2,2-trifluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid and MBSA. Finally, research could also be conducted to develop more efficient methods for purifying and isolating 4-(1,2,2-trifluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid and MBSA from their reaction mixtures.

Synthesis Methods

The synthesis of 4-(1,2,2-trifluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid and MBSA can be accomplished through several methods. The most common method is the reaction of aniline with trifluoroacetic acid (TFA). This reaction produces 4-(1,2,2-trifluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid and MBSA as the main products. The reaction is typically carried out in a solvent such as dichloromethane or toluene at temperatures of up to 150 °C. The reaction is usually completed in a few hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(1,2,2-trifluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid involves the reaction of 4-methylbenzene-1-sulfonic acid with 1,2,2-trifluoroethanol to form the corresponding trifluoroethyl ester. The ester is then reacted with aniline to form the desired product.", "Starting Materials": [ "4-methylbenzene-1-sulfonic acid", "1,2,2-trifluoroethanol", "aniline" ], "Reaction": [ "Step 1: 4-methylbenzene-1-sulfonic acid is reacted with thionyl chloride to form the corresponding sulfonyl chloride.", "Step 2: The sulfonyl chloride is then reacted with 1,2,2-trifluoroethanol in the presence of a base such as triethylamine to form the corresponding trifluoroethyl ester.", "Step 3: The trifluoroethyl ester is then reacted with aniline in the presence of a catalyst such as palladium on carbon to form the desired product, 4-(1,2,2-trifluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid." ] }

CAS RN

2763780-75-0

Product Name

4-(1,2,2-trifluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid

Molecular Formula

C15H16F3NO3S

Molecular Weight

347.4

Purity

95

Origin of Product

United States

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